Einecs 264-349-2
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 264-349-2 is a chemical substance listed in the European regulatory database, which inventories chemicals marketed in the EU between 1971 and 1981.
Properties
CAS No. |
63589-27-5 |
|---|---|
Molecular Formula |
C7H16N2O4S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)urea;sulfur trioxide |
InChI |
InChI=1S/C7H16N2O.O3S/c1-5(2)8-7(10)9-6(3)4;1-4(2)3/h5-6H,1-4H3,(H2,8,9,10); |
InChI Key |
JCIPZQGUCROOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC(C)C.O=S(=O)=O |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 264-349-2 involves several synthetic routes and reaction conditions. These methods can vary depending on the desired purity and application of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
Einecs 264-349-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Einecs 264-349-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrial applications include its use in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 264-349-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Hypothetical Similarity Analysis for EINECS 264-349-2
| Compound (CAS/EINECS) | Similarity Score (Tanimoto Index) | Key Properties Compared |
|---|---|---|
| REACH Annex VI Compound A | 0.85 | LogP, Acute Toxicity (Daphnia) |
| EINECS 200-814-7 | 0.78 | Molecular Weight, Reactivity |
| REACH Annex VI Compound B | 0.72 | Boiling Point, Bioavailability |
Note: Data adapted from RASAR modeling frameworks .
Physicochemical Space Coverage
- ERGO reference substances (28 compounds) have been shown to cover significant portions of the EINECS physicochemical domain, particularly in bioavailability-related properties . This suggests that this compound may share overlapping property ranges with ERGO compounds, enabling predictive modeling.
Toxicity Prediction via QSAR
- For structurally similar chlorinated alkanes and organothiophosphates, QSAR models using log Kow (hydrophobicity) and in vitro data achieve >70% accuracy in predicting acute toxicity to fish and daphnids .
- Substituted mononitrobenzenes with Tanimoto scores >0.70 to EINECS entries show predictable toxicity patterns within specific log Kow ranges (e.g., 1.5–3.5) .
Research Findings and Data Gaps
Key Insights
- Efficiency of RASAR Models : A 70% similarity threshold enables coverage of ~90% of EINECS compounds using <2% labeled data, reducing reliance on animal testing .
- Property Clustering : this compound likely resides in a physicochemical cluster dominated by moderately hydrophobic (log Kow 2–4) and low-reactivity compounds, as observed in ERGO comparisons .
Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
